molecular formula C11H6Br2N4O B6344560 4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile CAS No. 1240571-32-7

4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile

Cat. No. B6344560
CAS RN: 1240571-32-7
M. Wt: 370.00 g/mol
InChI Key: FXXAVDMQWNPEGQ-UHFFFAOYSA-N
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Description

4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile (DBTACB) is an organobromine compound with a variety of applications in scientific research. It has been used in the synthesis of pharmaceuticals and in the development of new materials, as well as in the study of biochemical and physiological processes. This compound has been studied extensively and has been found to possess a number of unique properties. In

Scientific Research Applications

Antimicrobial and Antifungal Applications

A notable application of 1,2,4-triazole derivatives, which share a core structure with 4-[2-(Dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile, is in the development of antimicrobial and antifungal agents. For instance, compounds synthesized from 1,2,4-triazole have demonstrated significant antimicrobial activities. Such compounds are synthesized through various methods, including the reaction of diaminomaleonitrile with phenyl/substituted phenyl diazonium chlorides, leading to derivatives that exhibit promising biological activities (Al‐Azmi & Mahmoud, 2020). Additionally, 1,2,4-triazole derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2,4-triazole derivatives have been extensively studied, offering insights into the development of novel compounds with potential applications in medicinal chemistry. For example, the synthesis of 4-[1,2,4] triazol-1-ylmethyl-benzonitrile, a compound structurally related to this compound, highlights the versatility of 1,2,4-triazoles as intermediates in organic synthesis (Zeng Yan-xia, 2009).

Anticancer Applications

Derivatives of 1,2,4-triazole are recognized for their anticancer properties, particularly in the context of hormone-dependent cancers. The synthesis of novel compounds based on the 1,2,4-triazole structure has led to the development of potential aromatase inhibitors and antiestrogen agents, which are critical in the treatment of breast cancer. These compounds inhibit the biosynthesis of estrogens by targeting the cytochrome P450 19A1 enzyme, an approach widely used in endocrine therapy for women with hormone-dependent breast cancer (Adamchyk & Michal’chuk, 2020).

Coordination Polymers and Material Science

The structural flexibility and coordination capabilities of 1,2,4-triazole derivatives make them suitable for constructing coordination polymers with potential applications in material science. These compounds can form complex structures with metal ions, which may have applications in magnetic materials, molecular-based memory devices, optical switches, and more. The in situ formation of compounds like 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid from benzonitrile-based precursors under hydrothermal conditions exemplifies the potential for synthesizing novel materials with unique properties (Deng et al., 2018).

properties

IUPAC Name

4-[2-(3,5-dibromo-1,2,4-triazol-1-yl)acetyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2N4O/c12-10-15-11(13)17(16-10)6-9(18)8-3-1-7(5-14)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXAVDMQWNPEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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